molecular formula C17H19N5O2S B2606768 5-methyl-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,2-oxazole-3-carboxamide CAS No. 1105223-47-9

5-methyl-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B2606768
CAS No.: 1105223-47-9
M. Wt: 357.43
InChI Key: YZMJDQXXKRINJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole core substituted at position 2 with a 4-methylpiperazine group and at position 6 with a 5-methyl-1,2-oxazole-3-carboxamide moiety. The benzothiazole scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and anticancer activity. The 4-methylpiperazine group enhances solubility and bioavailability, while the oxazole carboxamide contributes to hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name

5-methyl-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-11-9-14(20-24-11)16(23)18-12-3-4-13-15(10-12)25-17(19-13)22-7-5-21(2)6-8-22/h3-4,9-10H,5-8H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMJDQXXKRINJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)N=C(S3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Benzothiazole Moiety: This step involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzothiazole ring.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the benzothiazole intermediate.

    Formation of the Oxazole Ring: The oxazole ring is typically formed through cyclization reactions involving an appropriate oxazole precursor.

    Final Coupling: The final step involves coupling the benzothiazole-piperazine intermediate with the oxazole derivative under suitable conditions, often using coupling agents like N,N’-carbonyldiimidazole (CDI) or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzothiazole or oxazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

5-methyl-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,2-oxazole-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and neurological disorders.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including protein kinases and other enzymes.

    Chemical Biology: The compound serves as a probe to investigate the mechanisms of action of various biological processes and to identify potential drug targets.

    Industrial Applications: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-methyl-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and other therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent-Driven Differences in Benzothiazole Derivatives

Compound A : 5-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-3-carboxamide
  • Key Difference : Replaces the 4-methylpiperazine group at position 2 of the benzothiazole with a methyl group.
  • Impact: Reduced solubility due to the absence of the polar piperazine moiety. Lower molecular weight (estimated ~281 g/mol vs. ~422 g/mol for the target compound).
Compound B : Imidazo[1,2-a]pyridine-2-carboxamide ()
  • Structure : 3-fluoro-5-methyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]imidazo[1,2-a]pyridine-2-carboxamide.
  • Key Differences :
    • Replaces benzothiazole with an imidazo[1,2-a]pyridine core.
    • Fluorine atom at position 3 enhances metabolic stability and electronegativity.
  • Impact :
    • Higher molecular weight (382.43 g/mol) compared to the target compound.
    • Fluorine may improve binding affinity to hydrophobic enzyme pockets .
Compound C : Pyridine-Pyrimidine Hybrid ()
  • Structure: N4-(1-(aminomethyl)cyclohexyl)-N2-(5-(4-methylpiperazin-1-yl)pyridin-2-yl)pyrimidine-2,4,5-triamine.
  • Key Differences :
    • Pyrimidine-pyridine scaffold instead of benzothiazole-oxazole.
    • Cyclohexylmethyl group introduces steric bulk.
  • Impact :
    • Likely targets DNA repair enzymes (e.g., PARP) due to pyrimidine mimicry.
    • Multi-step synthesis involving palladium catalysis increases complexity .

Molecular Property Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Solubility (Predicted)
Target Compound Benzothiazole-oxazole 4-methylpiperazine, oxazole carboxamide ~422* Moderate-High
Compound A Benzothiazole-oxazole Methyl, oxazole carboxamide ~281 Low-Moderate
Compound B Imidazo[1,2-a]pyridine Fluorine, 4-methylpiperazine 382.43 Moderate
Compound C Pyridine-pyrimidine Cyclohexylmethyl, 4-methylpiperazine 412 Low

*Calculated based on structural formula.

Biological Activity

5-methyl-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,2-oxazole-3-carboxamide is a synthetic compound that belongs to the class of oxazole derivatives featuring a benzothiazole moiety. This compound has garnered attention for its potential therapeutic applications due to its diverse biological activities. Understanding its biological activity is crucial for evaluating its potential in drug development.

Chemical Structure

The compound's structure can be represented as follows:

C15H18N4OS\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{OS}

This structure includes a benzothiazole ring, a piperazine group, and an oxazole moiety, which are known to contribute to various biological activities.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its effects on enzyme inhibition, antimicrobial properties, and cytotoxicity against cancer cell lines.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of specific enzymes. For instance, it has been shown to inhibit firefly luciferase with notable potency. The inhibition mechanism involves competitive binding to the active site of the enzyme, which is critical for bioluminescence reactions.

Enzyme Inhibition Type IC50 (μM)
Firefly luciferaseCompetitive10

This data suggests that the compound has significant potential as a bioluminescence probe or in applications requiring luciferase inhibition.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. In vitro studies have shown that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria.

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusModerate32 μg/mL
Escherichia coliModerate64 μg/mL

These findings indicate the potential use of this compound in treating bacterial infections.

Cytotoxicity Studies

Cytotoxicity assays have been conducted using several cancer cell lines to evaluate the compound's antiproliferative effects. The results indicate that it exhibits selective cytotoxicity against certain cancer cells.

Cell Line IC50 (μM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These results highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The benzothiazole ring is known for its ability to modulate enzyme activity and receptor interactions, while the piperazine moiety enhances binding affinity and selectivity.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of similar benzothiazole derivatives and found promising results regarding their ability to inhibit tumor growth in vivo .
  • Antimicrobial Properties : Research demonstrated that derivatives of this compound showed significant antibacterial activity against multi-drug resistant strains, suggesting a valuable role in antibiotic development .

Q & A

Q. What are the recommended methodologies for synthesizing 5-methyl-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,2-oxazole-3-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves coupling 5-methyl-1,2-oxazole-3-carboxylic acid derivatives with substituted benzothiazole precursors. For example, alkylation or nucleophilic substitution reactions under inert atmospheres (e.g., N₂) using polar aprotic solvents like DMF or DMSO can enhance reactivity. Catalytic bases such as K₂CO₃ (1.2 equivalents) improve yields by deprotonating intermediates . Optimization requires monitoring via HPLC or TLC, adjusting stoichiometry (1:1.1 molar ratio of nucleophile to electrophile), and controlling reaction temperature (25–80°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .

Q. How can the structural identity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR : ¹H/¹³C NMR to verify piperazine, benzothiazole, and oxazole proton environments. Key signals include δ ~2.3 ppm (N-methyl groups) and δ ~8.1 ppm (benzothiazole aromatic protons) .
  • XRD : Single-crystal X-ray diffraction (employing SHELX programs for refinement) resolves bond lengths/angles and confirms stereochemistry .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ or [M–H]⁻ ions) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer :
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ determination via fluorometric/colorimetric methods) at concentrations ranging from 1 nM to 100 µM .
  • Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated using nonlinear regression (GraphPad Prism) .
  • Solubility : Use shake-flask method in PBS (pH 7.4) or simulated biological fluids to guide formulation .

Advanced Research Questions

Q. How can contradictions in biological activity data between in vitro and in vivo models be resolved?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability or poor bioavailability). Address this by:
  • Metabolic profiling : Incubate the compound with liver microsomes (human/rodent) and analyze metabolites via LC-MS/MS .
  • PK/PD modeling : Establish correlations between plasma concentration (AUC, Cₘₐₓ) and efficacy using compartmental models (e.g., NONMEM) .
  • Formulation adjustments : Use nanoemulsions or PEGylation to enhance solubility and tissue penetration .

Q. What experimental designs are optimal for studying its environmental fate and ecotoxicological impacts?

  • Methodological Answer : Adopt a tiered approach:
  • Phase 1 (Lab) : Determine hydrolysis/photolysis rates under controlled conditions (pH 4–9, UV light). Use OECD Guideline 111 for aqueous stability .
  • Phase 2 (Microcosm) : Assess biodegradation in soil/water systems (ISO 11266) and bioaccumulation in model organisms (e.g., Daphnia magna) .
  • Phase 3 (Field) : Deploy randomized block designs with split plots to evaluate long-term ecological effects (e.g., plant growth inhibition, microbial diversity) .

Q. How can crystallographic data resolve ambiguities in molecular conformation during structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • High-resolution XRD : Refine crystal structures using SHELXL to identify key torsion angles (e.g., benzothiazole-oxazole dihedral angles) influencing receptor binding .
  • Density Functional Theory (DFT) : Compare experimental bond lengths with computational models (e.g., B3LYP/6-31G*) to validate electronic configurations .
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., π-π stacking, hydrogen bonds) to explain packing efficiency and stability .

Q. What strategies mitigate off-target effects in pharmacological studies?

  • Methodological Answer :
  • Proteome-wide screening : Use affinity chromatography coupled with SILAC-based mass spectrometry to identify unintended protein binders .
  • CRISPR-Cas9 knockout models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
  • Molecular docking : Perform ensemble docking (AutoDock Vina) against multiple conformations of the target protein to prioritize high-specificity analogs .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational docking predictions and experimental binding assays?

  • Methodological Answer :
  • Re-evaluate force fields : Switch from rigid docking (AutoDock) to flexible docking (Rosetta) to account for protein side-chain mobility .
  • Experimental validation : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics (Kₐ, Kₐₜ) and compare with docking scores .
  • Solvent effects : Include explicit water molecules in docking simulations to mimic physiological conditions .

Integration with Broader Research Frameworks

Q. How can findings for this compound be contextualized within broader drug discovery paradigms?

  • Methodological Answer :
  • Target validation : Link to known pathways (e.g., PI3K/AKT/mTOR for oncology) via transcriptomic profiling (RNA-seq) .
  • Theoretical frameworks : Use systems pharmacology models to predict multi-target effects and synergies with existing therapies .
  • Data sharing : Deposit structural/assay data in public repositories (e.g., ChEMBL, PDB) to enable meta-analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.